molecular formula C27H22N2O4 B13332461 Fmoc-3-(4-Quinolyl)-L-Ala-OH

Fmoc-3-(4-Quinolyl)-L-Ala-OH

Katalognummer: B13332461
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: UILNMPKRVDFFIU-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-3-(4-Quinolyl)-L-Ala-OH is a chemical compound that belongs to the family of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a quinoline ring, and an L-alanine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(4-Quinolyl)-L-Ala-OH typically involves the following steps:

    Fmoc Protection: The L-alanine residue is first protected with the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Quinoline Introduction: The quinoline ring is then introduced through a coupling reaction. This can be done using various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-3-(4-Quinolyl)-L-Ala-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

    Substitution Reactions: The quinoline ring can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: EDC or DCC with DMAP as a catalyst.

    Substitution: Various electrophiles can be used depending on the desired functional group.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Fmoc-3-(4-Quinolyl)-L-Ala-OH has a wide range of applications in scientific research:

    Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences.

    Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is utilized in the production of custom peptides for research and development purposes.

Wirkmechanismus

The mechanism of action of Fmoc-3-(4-Quinolyl)-L-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of L-alanine, preventing unwanted reactions during peptide chain elongation. The quinoline ring can interact with various molecular targets, potentially influencing biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fmoc-3-(4-Quinolyl)-D-Ala-OH: The D-enantiomer of the compound.

    Fmoc-3-(4-Quinolyl)-DL-Ala-OH: The racemic mixture of the compound.

Uniqueness

Fmoc-3-(4-Quinolyl)-L-Ala-OH is unique due to its specific stereochemistry (L-alanine) and the presence of the quinoline ring, which can impart distinct chemical and biological properties compared to its D-enantiomer or racemic mixture.

Eigenschaften

Molekularformel

C27H22N2O4

Molekulargewicht

438.5 g/mol

IUPAC-Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1

InChI-Schlüssel

UILNMPKRVDFFIU-VWLOTQADSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC5=CC=CC=C45)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.